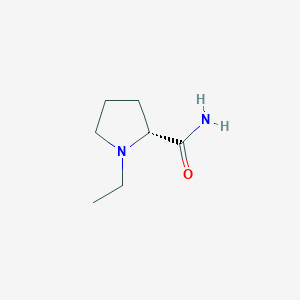

(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-ethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOASEHNECNLNM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623454 | |

| Record name | 1-Ethyl-D-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-32-2 | |

| Record name | (2R)-1-Ethyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381670-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-D-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of the chiral molecule, (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory and during process development.

Introduction: The Significance of Chiral Pyrrolidine Carboxamides

The pyrrolidine ring is a foundational scaffold in a multitude of natural products and pharmacologically active compounds. Its unique conformational constraints and the stereogenic center at the 2-position make it a privileged structure in medicinal chemistry. The introduction of a carboxamide functional group at this position, coupled with N-alkylation, as seen in this compound, further expands the chemical space for developing novel therapeutics. Pyrrolidine carboxamide derivatives have garnered significant attention for their diverse biological activities, including roles as anticancer and antibacterial agents.[1][2] Understanding the specific chemical properties of a single enantiomer, such as the (R)-(+) form, is paramount for elucidating its specific biological interactions and developing stereochemically pure active pharmaceutical ingredients (APIs).

This guide will focus on the (R)-(+)-enantiomer, providing a detailed examination of its chemical and physical characteristics, a plausible and detailed synthetic route, a discussion of its spectroscopic signature, and an overview of its potential applications and handling considerations.

Synthesis of this compound: A Practical Approach

The proposed synthesis is a two-step process: first, the esterification of D-proline to protect the carboxylic acid and facilitate the subsequent amidation, followed by the N-ethylation and amidation of the resulting ester.

Proposed Synthetic Workflow

Caption: Figure 1: Proposed Synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification of D-Proline to (R)-Ethyl pyrrolidine-2-carboxylate

-

Rationale: The carboxylic acid of D-proline is first converted to its ethyl ester. This is a crucial step to prevent the acidic proton from interfering with the subsequent N-alkylation and to activate the carbonyl group for the final amidation. Fischer esterification using ethanol in the presence of a strong acid catalyst like thionyl chloride or hydrogen chloride is a standard and effective method.

-

Procedure:

-

Suspend D-proline (1 equivalent) in anhydrous ethanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product, (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride, can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free ester.

-

Step 2: N-Ethylation of (R)-Ethyl pyrrolidine-2-carboxylate

-

Rationale: The secondary amine of the pyrrolidine ring is alkylated with an ethyl group. A weak base such as potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction, driving the reaction to completion.

-

Procedure:

-

Dissolve (R)-Ethyl pyrrolidine-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone (10 volumes).

-

Add potassium carbonate (2-3 equivalents) to the solution.

-

Add ethyl iodide (1.5 equivalents) and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate. This intermediate can be purified by column chromatography on silica gel.

-

Step 3: Amidation of (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

-

Rationale: The ethyl ester is converted to the primary amide using ammonia. This is typically achieved by treating the ester with a saturated solution of ammonia in an alcohol, often at elevated temperature and pressure in a sealed vessel to ensure an adequate concentration of the nucleophilic ammonia.

-

Procedure:

-

Dissolve the purified (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate (1 equivalent) in methanol.

-

Transfer the solution to a pressure vessel and add a saturated solution of ammonia in methanol (excess).

-

Seal the vessel and heat to 50-70 °C for 24-48 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while most physical properties of enantiomers are identical, the specific optical rotation is equal in magnitude but opposite in sign. The data presented here is based on the reported values for the (S)-(-) enantiomer and established principles of stereochemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 107.0 to 112.0 °C | |

| Boiling Point (Predicted) | 283.5 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.047 g/cm³ | [3] |

| Specific Rotation [α]²⁰/D | +114.0 to +120.0° (c=0.5, MeOH) | Inferred from |

| Solubility | Soluble in water and polar organic solvents | General chemical principles |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on its structure and data from analogous compounds, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the methylene group and a triplet for the methyl group), the pyrrolidine ring protons (a series of multiplets), and the primary amide protons (two broad singlets, which may be exchangeable with D₂O). The chiral center at C2 will induce diastereotopicity in the neighboring methylene protons of the pyrrolidine ring, leading to more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will appear at the downfield end of the spectrum (typically ~170-180 ppm). The carbons of the ethyl group and the pyrrolidine ring will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

N-H stretching: Two medium to strong bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C-H stretching: Bands in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.

-

C=O stretching (Amide I band): A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.

-

N-H bending (Amide II band): A band of variable intensity around 1600 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern would likely involve the loss of the amide group, the ethyl group, and fragmentation of the pyrrolidine ring. A prominent fragment would be expected at m/z = 98, corresponding to the loss of the carboxamide group.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the functional groups present: the tertiary amine within the pyrrolidine ring and the primary amide.

-

N-Alkylation and Acylation: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic and susceptible to further alkylation or acylation reactions, although the steric hindrance from the adjacent carboxamide and ethyl groups may reduce its reactivity compared to simpler pyrrolidines.

-

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield (R)-1-Ethyl-2-pyrrolidinecarboxylic acid and ammonia. This reaction typically requires harsh conditions (e.g., strong acid or base and elevated temperatures).

-

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Research and Drug Development

Pyrrolidine carboxamides are a class of compounds with significant potential in drug discovery. While specific applications of the (R)-(+) enantiomer are not extensively documented, the broader class of compounds has been investigated for several therapeutic areas:

-

Anticancer Agents: Various pyrrolidine-based compounds have been explored as anticancer agents, with some derivatives showing inhibitory activity against key cellular targets like EGFR and CDK2.[2]

-

Antibacterial Agents: The pyrrolidine scaffold is present in numerous natural and synthetic antibacterial compounds. Pyrrolidine carboxamides have been investigated as potential inhibitors of bacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[2]

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is a common motif in CNS-active drugs. Structurally related N-(1-ethyl-2-pyrrolidinylmethyl) carboxamide derivatives have been synthesized and evaluated for their affinity to dopamine D2-like receptors, suggesting potential applications in the treatment of neuropsychiatric disorders.

The chirality of this compound is a critical feature, as biological systems often exhibit stereospecific interactions. The availability of this specific enantiomer allows for the investigation of stereoselective binding to biological targets, which is a fundamental aspect of modern drug design.

Safety and Handling

Based on the available safety data for the racemate and the (S)-enantiomer, this compound should be handled with appropriate precautions.

-

Hazard Identification: The compound is expected to cause skin irritation and serious eye irritation.

-

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chiral molecule with significant potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its potential applications based on current scientific understanding. The information presented herein is intended to empower researchers and drug development professionals in their efforts to explore the full potential of this and related chiral pyrrolidine derivatives.

References

- Google Patents. Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. RU2081111C1.

- Google Patents. A kind of synthetic method of L prolineamides. CN107641092A.

-

Chemsrc. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CAS#:114812-34-9. (2025-08-26). Available from: [Link]

-

PubChem. Ethyl 1-ethylpyrrolidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available from: [Link]

-

ResearchGate. One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. (2025-08-05). Available from: [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

ResearchGate. Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC. Available from: [Link]

-

Chen, N., et al. (2022). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. Available from: [Link]

-

Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Available from: [Link]

-

National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. Available from: [Link]

-

National Center for Biotechnology Information. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available from: [Link]

-

Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6393–6400. Available from: [Link]

-

National Center for Biotechnology Information. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Available from: [Link]

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. Available from: [Link]

-

ResearchGate. Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution | Request PDF. (2025-08-10). Available from: [Link]

-

PubChem. 1-Ethylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Asymmetric Synthesis of Substituted Prolines from ??-Amino ??-Ketoesters. Methyl (2 S ,5 R )-(+)-5-Phenylpyrrolidine-2-carboxylate | Request PDF. (2025-08-10). Available from: [Link]

Sources

- 1. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CAS#:114812-34-9 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Structure Elucidation of (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide

Abstract

The unequivocal structural determination of chiral molecules is a cornerstone of modern drug development and chemical research. (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide, a derivative of the naturally occurring amino acid proline, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of this compound, integrating a suite of advanced analytical techniques. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system of protocols to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a robust and authoritative approach to the characterization of chiral small molecules.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral molecules, such as this compound, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, a rigorous and unequivocal elucidation of the chemical structure, including its absolute stereochemistry, is a non-negotiable prerequisite for any further investigation or application.

This guide eschews a simplistic, step-by-step recitation of procedures. Instead, it presents an integrated analytical workflow, where each technique provides a unique and complementary piece of the structural puzzle. The logic flows from establishing the basic connectivity of the atoms to defining their spatial arrangement, culminating in the unambiguous assignment of the (R) configuration at the C2 chiral center. The methodologies described herein are grounded in established principles and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5]

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of stereochemistry, the fundamental constitution of the molecule must be confirmed. This involves determining the molecular formula and establishing the connectivity of the atoms.

2.1. Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

High-resolution mass spectrometry (HRMS) is the initial and indispensable tool for determining the accurate mass of the molecule, which in turn allows for the confident assignment of its molecular formula.

-

Expected Molecular Ion: For this compound (C₇H₁₄N₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 143.1184.

-

Fragmentation Analysis: The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides crucial information about the molecule's substructures. For N-acylpyrrolidines, characteristic fragmentation pathways often involve the loss of the pyrrolidine ring or side chains.[6][7][8][9] A prominent fragment would be expected from the loss of the carboxamide group, and another corresponding to the ethyl-pyrrolidine cation.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive map of the atomic framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. Key expected signals for this compound include:

-

A triplet and a quartet corresponding to the ethyl group.

-

A series of multiplets for the diastereotopic protons of the pyrrolidine ring.

-

Broad signals for the amide protons, which may exchange with deuterium in D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. Expected signals include:

-

A downfield signal for the carbonyl carbon of the amide.

-

Signals for the carbons of the pyrrolidine ring.[10]

-

Signals for the two carbons of the ethyl group.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the pyrrolidine ring and the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure. For instance, correlations from the ethyl group protons to the C2 and C5 carbons of the pyrrolidine ring would definitively establish the point of attachment.

-

| Technique | Information Gained | Expected Observations for this compound |

| HRMS | Molecular Formula | [M+H]⁺ at m/z ≈ 143.1184, corresponding to C₇H₁₅N₂O⁺ |

| ¹H NMR | Proton environments and adjacencies | Signals for ethyl group (triplet, quartet), pyrrolidine ring protons (multiplets), and amide protons (broad singlets). |

| ¹³C NMR | Carbon environments | Signals for carbonyl carbon (~170-180 ppm), pyrrolidine carbons, and ethyl carbons. |

| COSY | H-H correlations | Confirms connectivity within the ethyl group and the pyrrolidine ring. |

| HSQC | C-H one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | C-H long-range correlations | Confirms the attachment of the ethyl group to the nitrogen and the carboxamide to C2. |

Stereochemical Determination: Unveiling the Third Dimension

With the molecular connectivity established, the next critical phase is to determine the absolute configuration of the chiral center at the C2 position of the pyrrolidine ring. This is paramount, as the biological properties of the (R) and (S) enantiomers can differ significantly.

3.1. Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity Assessment

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[1][11] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

-

Methodology: A solution of the synthesized this compound is injected onto a chiral column (e.g., a polysaccharide-based column such as Chiralcel® OD-H).[11] The enantiomers will have different retention times, allowing for their separation and quantification. To validate the method, a racemic standard of 1-Ethyl-2-pyrrolidinecarboxamide should be prepared and analyzed to confirm the resolution of the two enantiomeric peaks.

3.2. Circular Dichroism (CD) Spectroscopy: A Window into Chirality

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's stereochemistry. While the CD spectrum of a single enantiomer does not directly reveal its absolute configuration without a reference, it is a powerful tool for comparison and can be used in conjunction with theoretical calculations. For proline derivatives, the CD spectrum is sensitive to the conformation of the pyrrolidine ring.[12][13][14][15][16]

3.3. X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[17][18][19][20][21] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

-

The Process: A high-quality single crystal of this compound is grown. The crystal is then mounted on a diffractometer, and the diffraction data are collected. The resulting electron density map allows for the precise determination of the position of every atom in the crystal lattice, revealing the molecule's three-dimensional structure and, crucially, its absolute stereochemistry. The Flack parameter is a key value obtained from the data refinement that indicates the correctness of the assigned absolute configuration.[20]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.[22]

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals, and assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

4.2. Chiral HPLC

-

System Preparation: Use a standard HPLC system equipped with a UV detector. Equilibrate a polysaccharide-based chiral column (e.g., Chiralpak® IA) with the mobile phase (e.g., a mixture of n-hexane and isopropanol).[3]

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard at the same concentration.

-

Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm adequate separation. Then, inject the sample of interest.

-

Quantification: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

4.3. X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of the diffractometer. Collect the diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects, typically by refining the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer confirms the assignment.[20]

Data Integration and Visualization

The power of this multi-technique approach lies in the convergence of the data from each experiment to build a self-consistent and irrefutable structural assignment.

5.1. Logical Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

5.2. Interconnectivity of Analytical Data

Caption: Interconnectivity of analytical data for structural validation.

Conclusion: A Self-Validating Approach to Scientific Trustworthiness

References

- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.

- BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem.

- U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry #169 - Drug Substance. FDA.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. BenchChem.

- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.

-

Diem, M., et al. (1991). Vibrational circular dichroism spectra of unblocked proline oligomers. International Journal of Peptide and Protein Research, 38(3), 198-203. Retrieved from [Link]

-

Park, S. H., et al. (1997). Circular dichroism spectra of proline-containing peptides. ResearchGate. Retrieved from [Link]

-

Losada, M., & Kerdcharoen, T. (2009). Vibrational circular dichroism spectra of proline in water at different pH values. Physical Chemistry Chemical Physics, 11(43), 10141-10149. Retrieved from [Link]

-

Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(11), 1547-1553. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 86(9), 1435-1466. Retrieved from [Link]

-

Park, E. J., et al. (2012). Influence of Proline Residues on the Antibacterial and Synergistic Activities of R-Helical Peptides. Antimicrobial Agents and Chemotherapy, 56(7), 3845-3852. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d₆. ResearchGate. Retrieved from [Link]

-

Harada, N. (2015). Determination of absolute configurations by X-ray crystallography and ¹H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 73(11), 1099-1111. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Q11 Development and Manufacture of Drug Substances. FDA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566738, 1-Ethylpyrrolidine-2-carboxamide. PubChem. Retrieved from [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). (n.d.). IUPAC nomenclature of chemistry. Wikipedia. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Retrieved from [Link]

-

Duffield, A. M., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXIV. A Study of the Fragmentation of N-Acylpyrrolidines. Journal of the American Chemical Society, 87(21), 4895-4903. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Retrieved from [Link]

-

Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Journal of the American Society for Mass Spectrometry, 31(5), 1037-1046. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. University of Calgary. Retrieved from [Link]

-

Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1047-1058. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Retrieved from [Link]

-

Bureau International des Poids et Mesures (BIPM). (2023). New international guidelines on organic pure material standards. BIPM. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[¹H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

American Chemical Society. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Wikipedia. Retrieved from [Link]

-

DS InPharmatics. (2020). General Information and Characterization of the Drug Substance Modules. DS InPharmatics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566738, 1-Ethylpyrrolidine-2-carboxamide. PubChem. Retrieved from [Link]

-

Regulations.gov. (2011). Q11 Development and Manufacture of Drug Substances. Regulations.gov. Retrieved from [Link]

-

RAPS. (2018). FDA Finalizes ICH Q&A Guideline on Drug Substance Manufacturing. RAPS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566743, Ethyl 1-ethylpyrrolidine-2-carboxylate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Ethyl-2-pyrrolidinone. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Vibrational circular dichroism spectra of unblocked proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cmdr.ubc.ca [cmdr.ubc.ca]

- 17. researchgate.net [researchgate.net]

- 18. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide and a Framework for its Elucidation

Abstract: While the specific molecular mechanism of action for (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide is not yet defined in peer-reviewed literature, its structural characteristics place it within the pyrrolidine carboxamide class of compounds, which has demonstrated significant neuroactive potential. This guide synthesizes the current understanding of closely related analogues, principally the anticonvulsant drug Levetiracetam, to propose a primary hypothesized mechanism centered on the Synaptic Vesicle Glycoprotein 2A (SV2A). We provide a comprehensive, protocol-driven framework for researchers and drug development professionals to systematically investigate and validate this hypothesis, moving from initial target binding verification to functional and in-vivo efficacy assessments.

Introduction: The Pyrrolidine Carboxamide Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] When functionalized as a carboxamide, this moiety gives rise to a class of molecules with diverse pharmacological activities, including anticonvulsant, anticancer, and anti-infective properties.[1][3][4][5] Several derivatives have been specifically evaluated for their potential in treating epilepsy, showing efficacy in preclinical models such as the maximal electroshock seizure (MES) test.[3][4][6]

This compound belongs to this promising class. Its structure bears a notable resemblance to the well-established antiepileptic drug (AED) Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide), suggesting a potential overlap in its mechanism of action.[7][8] This document outlines the most probable molecular target based on this structural analogy and presents a logical, multi-stage experimental plan to definitively characterize its pharmacological profile.

Hypothesized Primary Mechanism of Action: Modulation of SV2A

The leading hypothesis for the mechanism of action of this compound is its interaction with Synaptic Vesicle Glycoprotein 2A (SV2A). This protein is an integral membrane glycoprotein found on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.[7][9][10]

Causality of the Hypothesis: The antiepileptic activity of Levetiracetam and its analogues correlates impressively with their binding affinity for SV2A.[11][12] These molecules are believed to bind to SV2A and modulate its function, leading to a decrease in presynaptic calcium release and a reduction in neurotransmitter exocytosis during periods of high-frequency neuronal firing, such as those that occur during a seizure.[7][9] This action appears to selectively prevent the hypersynchronization of epileptiform burst firing without affecting normal neuronal excitability.[9] Given the structural similarity, it is scientifically prudent to posit that this compound may share this unique mechanism, a departure from classical AEDs that typically target voltage-gated ion channels or GABAergic/glutamatergic systems.[7][12]

The proposed signaling pathway is visualized below.

Experimental Framework for Mechanism of Action Validation

To rigorously test the SV2A hypothesis, a multi-tiered approach is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Tier 1: Target Engagement Verification via Competitive Radioligand Binding Assay

Objective: To determine if this compound directly binds to the SV2A protein and to quantify its binding affinity (Kᵢ).

Rationale: This experiment is the foundational step. By competing with a known high-affinity radiolabeled ligand for SV2A (e.g., [³H]Levetiracetam), we can directly measure the test compound's ability to occupy the same binding site. A positive result provides strong evidence of target engagement.

Detailed Protocol:

-

Preparation of Membranes:

-

Homogenize cerebral cortex tissue from a suitable animal model (e.g., rat) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine in order:

-

Assay Buffer (50 mM Tris-HCl, pH 7.4).

-

Increasing concentrations of the test compound, this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

A fixed concentration of [³H]Levetiracetam (e.g., 1-2 nM).

-

The prepared membrane protein (e.g., 50-100 µg).

-

-

Controls:

-

Total Binding: Wells containing only buffer, radioligand, and membranes.

-

Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of unlabeled Levetiracetam (e.g., 10 µM) to saturate SV2A sites.

-

-

-

Incubation & Termination:

-

Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

-

Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification & Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate Specific Binding: Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

The workflow for this crucial first step is visualized below.

Tier 2: Preclinical Efficacy Assessment in an In-Vivo Model

Objective: To determine if this compound exhibits anticonvulsant activity in a validated animal model.

Rationale: Positive target engagement must translate to a physiological effect. The Maximal Electroshock Seizure (MES) model is a standard screening test for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[3][4] A positive result in this model would strongly support the compound's therapeutic potential.

Detailed Protocol:

-

Animal Acclimation:

-

Use adult male mice (e.g., Swiss Albino), housed under standard laboratory conditions for at least one week prior to the experiment.

-

-

Compound Administration:

-

Prepare a solution or suspension of this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).

-

Administer the compound intraperitoneally (i.p.) at various dose levels (e.g., 10, 30, 100 mg/kg) to different groups of mice.

-

Include a vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg).

-

-

MES Induction:

-

At the time of peak expected drug effect (e.g., 30-60 minutes post-injection), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes.

-

-

Observation & Endpoint:

-

Immediately observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of this phase is considered protection.

-

-

Data Analysis:

-

Calculate the percentage of mice protected at each dose level.

-

Determine the Median Effective Dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis.

-

Simultaneously, assess for any acute neurotoxicity using a test like the rotarod, which measures motor coordination.[3]

-

Summary of Pharmacological Data from Related Compounds

To provide context for potential findings, the table below summarizes key data for related pyrrolidine-based anticonvulsants. Direct quantitative data for the topic compound is not available.

| Compound | Target | Assay Type | Value | Species | Source |

| Levetiracetam | SV2A | Binding Affinity (Kᵢ) | ~600 nM | Rat Brain | [8][12] |

| Brivaracetam | SV2A | Binding Affinity (Kᵢ) | ~30 nM | Rat Brain | [8] |

| Compound 3d * | Unknown | Anticonvulsant (MES) | ED₅₀ ~30 mg/kg | Mouse | [3][4] |

Note: Compound 3d is N-(4-chlorophenyl) pyrrolidine-2-carboxamide, a related scaffold derivative.

Conclusion and Future Directions

The molecular framework of this compound strongly suggests its potential as a novel neuroactive agent, with the Synaptic Vesicle Glycoprotein 2A being the most probable primary molecular target. The lack of direct empirical data necessitates a structured and logical research program to first validate this hypothesis through rigorous binding assays and subsequently confirm its functional relevance using established in-vivo anticonvulsant models. The experimental protocols detailed in this guide provide a clear and robust pathway for drug development professionals to elucidate the precise mechanism of action, quantify potency, and establish a foundation for further preclinical and clinical investigation. Successful validation would position this compound as a potentially valuable addition to the armamentarium of therapies for neurological disorders.

References

-

Title: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents | Source: Open Access Journals - Research and Reviews | URL: [Link]

-

Title: Levetiracetam - Wikipedia | Source: Wikipedia | URL: [Link]

-

Title: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents | Source: ResearchGate | URL: [Link]

-

Title: Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives | Source: PubMed | URL: [Link]

-

Title: Etiracetam | Drug Information, Uses, Side Effects, Chemistry | Source: PharmaCompass.com | URL: [Link]

-

Title: What is the mechanism of action of Levetiracetam (Keppra)? | Source: Dr.Oracle | URL: [Link]

-

Title: Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Source: MDPI | URL: [Link]

-

Title: Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity | Source: PubMed | URL: [Link]

-

Title: Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing | Source: WebMD | URL: [Link]

-

Title: Mechanisms of action of antiepileptic drugs | Source: Epilepsy Society | URL: [Link]

-

Title: Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Source: ResearchGate | URL: [Link]

-

Title: Synthesis and D(2)-like Binding Affinity of New Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and Related 4H-[3]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[9][13]cyclohepta[b]pyrrole-3-carboxamide Analogues | Source: PubMed | URL: [Link]

-

Title: this compound | Source: Oakwood Chemical | URL: [Link]

-

Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis | Source: PubMed Central | URL: [Link]

-

Title: (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CAS#:114812-34-9 | Source: Chemsrc | URL: [Link]

-

Title: Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity | Source: NIH | URL: [Link]

-

Title: 1-Ethylpyrrolidine-2-carboxamide | C7H14N2O | CID 566738 | Source: PubChem | URL: [Link]

Sources

- 1. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levetiracetam - Wikipedia [en.wikipedia.org]

- 8. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Etiracetam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Stereoselective Biological Activity of 1-Ethyl-2-pyrrolidinecarboxamide Enantiomers

Abstract

The principle of chirality is a cornerstone of modern pharmacology, dictating that enantiomers of a chiral drug can exhibit profoundly different biological activities. A quintessential example of this stereoselectivity is observed in the enantiomers of 1-Ethyl-2-pyrrolidinecarboxamide, known racemically as Etiracetam. The (S)-enantiomer, Levetiracetam, is a widely used second-generation antiepileptic drug (AED) with a novel mechanism of action and a favorable safety profile.[1][2] In stark contrast, its mirror image, the (R)-enantiomer, is largely devoid of this therapeutic activity. This guide provides a detailed technical examination of the synthesis, chiral separation, and divergent biological activities of these two enantiomers. We will delve into the molecular mechanisms underpinning Levetiracetam's efficacy, supported by comparative data, and provide validated experimental protocols for assessing these stereoselective interactions, offering a comprehensive resource for researchers in pharmacology and drug development.

The Critical Role of Chirality in Drug Design

Chirality, or 'handedness', is a fundamental property of many drug molecules. Enantiomers, which are non-superimposable mirror images of each other, interact with the inherently chiral environment of the body—such as enzymes, receptors, and other proteins—in distinct ways. This can lead to significant differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.[3][4]

The case of 1-Ethyl-2-pyrrolidinecarboxamide (Etiracetam) provides a clear and compelling illustration of this principle. The molecule possesses a single chiral center at the C-2 position of the pyrrolidine ring, giving rise to the (S) and (R) enantiomers. The profound difference in their anticonvulsant activity underscores the necessity of developing and marketing the single, active enantiomer, a practice that has become a standard in the pharmaceutical industry to optimize efficacy and safety.[3][4]

Synthesis and Enantiomeric Resolution

While various synthetic routes to Levetiracetam exist, many processes initially produce a racemic mixture of Etiracetam that must be resolved to isolate the therapeutically active (S)-enantiomer.[3][5] The purity of the final active pharmaceutical ingredient (API) is paramount, as the presence of the inactive (R)-enantiomer offers no therapeutic benefit and constitutes an unnecessary chemical load on the patient.

Several resolution techniques are employed, with enantiospecific cocrystallization being an effective and increasingly utilized method.[3][6] This process leverages a chiral coformer that selectively interacts with only one of the enantiomers, allowing for its crystallization and separation from the mixture.[4][6]

Causality of Method Choice: Cocrystallization is often preferred over classical resolution via diastereomeric salts because it does not require modification of the API's ionizable state, thus preserving its inherent biological activity.[4][6] The process relies on weaker, more directional hydrogen bonds and van der Waals forces, which are highly sensitive to the stereochemistry of the API, leading to high enantiospecificity.[4][6] For example, using S-2-chloro-mandelic acid as a coformer has been shown to selectively cocrystallize with (S)-1-Ethyl-2-pyrrolidinecarboxamide, achieving high yield and nearly 100% enantiomeric purity.[3][6][7]

Below is a conceptual workflow for the chiral resolution of Etiracetam.

Caption: Conceptual workflow for chiral resolution.

Pharmacological Profile of (S)-1-Ethyl-2-pyrrolidinecarboxamide (Levetiracetam)

Levetiracetam is a second-generation AED approved for various seizure types, including partial-onset, myoclonic, and tonic-clonic seizures.[1][2][8] Its broad efficacy and favorable side-effect profile are attributed to a unique mechanism of action that distinguishes it from other AEDs.[8][9]

Primary Mechanism of Action: SV2A Binding

The primary molecular target of Levetiracetam is the Synaptic Vesicle Glycoprotein 2A (SV2A), an integral membrane protein found in the vesicles of nearly all synaptic terminals.[1][2] SV2A is critically involved in the regulation of neurotransmitter release.[10] Levetiracetam binds stereoselectively to SV2A, and this interaction is believed to modulate the function of the protein, leading to a decrease in abnormal, hypersynchronized neuronal firing that characterizes seizures, without affecting normal neuronal excitability.[9][10] This targeted action likely explains its high therapeutic index and tolerability.[1]

The binding of Levetiracetam to SV2A is thought to stabilize synaptic transmission and reduce the release of excitatory neurotransmitters like glutamate during periods of high-frequency neuronal activity.[8][9]

Caption: Levetiracetam modulates SV2A to reduce neurotransmitter release.

Secondary Mechanisms and Anticonvulsant Activity

While SV2A binding is the primary mechanism, other actions may contribute to Levetiracetam's overall anticonvulsant effect. These include partial inhibition of N-type calcium currents and opposition to the activity of negative modulators of GABA- and glycine-gated currents.[8][9][10] This multi-faceted profile contributes to its effectiveness across a range of seizure models and clinical settings. Clinical trials have consistently demonstrated its ability to reduce seizure frequency when used as an adjunctive therapy in patients with refractory epilepsy.[1]

The (R)-Enantiomer: A Study in Stereoinactivity

The crucial role of the (S)-configuration is highlighted by the near-total lack of anticonvulsant activity of the (R)-enantiomer of 1-Ethyl-2-pyrrolidinecarboxamide. The affinity for the primary target, SV2A, is highly stereoselective. Studies have shown that the binding affinity of the (R)-enantiomer for SV2A is several orders of magnitude lower than that of Levetiracetam.

This dramatic difference in target engagement translates directly to a difference in pharmacological effect. The (R)-enantiomer is ineffective at protecting against seizures in preclinical models where Levetiracetam is highly potent.

Table 1: Comparative Activity of 1-Ethyl-2-pyrrolidinecarboxamide Enantiomers

| Parameter | (S)-Enantiomer (Levetiracetam) | (R)-Enantiomer | Rationale for Difference |

|---|---|---|---|

| Primary Target | Synaptic Vesicle Protein 2A (SV2A) | Synaptic Vesicle Protein 2A (SV2A) | Both enantiomers are directed at the same target. |

| Binding Affinity (Ki) | High (nM range) | Very Low (>1000-fold lower) | The chiral binding pocket of SV2A accommodates the (S)-configuration with high affinity, while the (R)-configuration fits poorly, preventing effective interaction. |

| Anticonvulsant Potency | High | Negligible / Inactive | The lack of significant target engagement by the (R)-enantiomer results in a failure to modulate neurotransmission and prevent seizure activity. |

| Clinical Utility | Approved Antiepileptic Drug | None | Only the enantiomer with potent, selective biological activity is developed for therapeutic use. |

Experimental Protocol: SV2A Radioligand Binding Assay

To quantitatively assess the stereoselective binding of the enantiomers to their target, a competitive radioligand binding assay is the gold standard.[11] This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound (e.g., the (R)- or (S)-enantiomer) by measuring its ability to displace a known high-affinity radioligand from the SV2A receptor.

Objective: To determine the IC50 and Ki values of 1-Ethyl-2-pyrrolidinecarboxamide enantiomers for the SV2A receptor.

Materials:

-

Membrane Preparation: Brain tissue homogenate (e.g., from rat cortex) known to be rich in SV2A receptors.

-

Radioligand: A high-affinity, selective SV2A radioligand, such as [³H]UCB-J.

-

Test Compounds: Stock solutions of (S)- and (R)-1-Ethyl-2-pyrrolidinecarboxamide of known concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology:

-

Plate Setup:

-

Design a 96-well plate map for total binding (radioligand + buffer), non-specific binding (NSB; radioligand + a high concentration of a known SV2A ligand like Levetiracetam), and competitive binding (radioligand + serial dilutions of each test enantiomer).

-

Causality: The NSB wells are critical to distinguish between specific binding to SV2A and non-specific adherence to the filter or membrane, ensuring the measured signal is target-specific.

-

-

Reagent Addition: [12]

-

To each well, add 50 µL of buffer (for total binding), unlabeled Levetiracetam (for NSB), or the appropriate concentration of the test enantiomer.

-

Add 50 µL of the radioligand solution (at a fixed concentration, typically near its Kd).

-

Initiate the binding reaction by adding 150 µL of the membrane preparation to each well. The final volume is 250 µL.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[12]

-

-

Termination and Filtration: [12]

-

Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Causality: Rapid filtration and cold washes are essential to prevent dissociation of the ligand-receptor complex, preserving the equilibrium state for accurate measurement.

-

-

Quantification:

-

Dry the filter mat and place it in a sample bag with scintillation cocktail.

-

Count the radioactivity on each filter disc using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate specific binding for each well: Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).[12][13]

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Conclusion and Future Directions

The enantiomers of 1-Ethyl-2-pyrrolidinecarboxamide represent a textbook case of stereoselectivity in pharmacology. The (S)-enantiomer, Levetiracetam, is a highly effective anticonvulsant due to its specific, high-affinity binding to the SV2A protein, a mechanism not shared by its virtually inactive (R)-enantiomer. This profound difference reinforces the imperative for chiral purity in drug development to maximize therapeutic benefit and ensure patient safety.

Future research may continue to explore the subtle secondary mechanisms of Levetiracetam to fully elucidate its pharmacological profile. Furthermore, the well-defined structure-activity relationship of the pyrrolidine carboxamide scaffold could serve as a foundation for designing novel SV2A modulators with potentially enhanced properties or different therapeutic applications, such as in neurodegenerative diseases where synaptic dysfunction is a key pathological feature.[14]

References

- Dr.Oracle. (2025, October 2). What is the mechanism of action of Levetiracetam (Keppra)?. Dr.Oracle.

- ACS Omega. (2022, June 2). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid.

- PMC. (n.d.). Levetiracetam Mechanisms of Action: From Molecules to Systems. PubMed Central.

- Dr.Oracle. (2025, April 1). What is the mechanism of action of Levetiracetam (Keppra)?. Dr.Oracle.

- Encyclopedia.pub. (2022, April 27). Levetiracetam Mechanisms of Action. Encyclopedia.pub.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Levetiracetam?.

- PubMed. (2022, June 2). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. PubMed.

- Google Patents. (n.d.). EP2671858A1 - Process for chiral resolution of etiracetam.

- PMC. (2022, June 2).

- ResearchGate. (2022, June 2). (PDF) Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid.

- International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28).

- ResearchGate. (2025, August 6). A benign approach for levetiracetam through direct crystallization of etiracetam acid | Request PDF.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.

- Multiwell Pl

- Nature. (n.d.). Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice.

Sources

- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levetiracetam Mechanisms of Action | Encyclopedia MDPI [encyclopedia.pub]

- 3. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Privileged Scaffold: A Technical Guide to Pyrrolidine Carboxamide Derivatives in Early Drug Discovery

Foreword: The Strategic Value of a Versatile Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutics often leads us back to a select group of molecular frameworks known as "privileged scaffolds." These structures possess an innate ability to interact with a variety of biological targets, offering a fertile ground for drug discovery. The pyrrolidine carboxamide core is a preeminent example of such a scaffold.[1][2][3] Its unique combination of a conformationally restricted, sp³-rich pyrrolidine ring and a versatile carboxamide linker provides a three-dimensional architecture ideal for specific, high-affinity molecular recognition.[1][2] This guide offers an in-depth technical perspective for researchers and drug development professionals, moving beyond simple protocols to explain the underlying rationale—the "why"—behind the strategic and experimental choices that drive the successful progression of pyrrolidine carboxamide derivatives from initial concept to preclinical candidate.

Section 1: The Molecular Blueprint: Structural Rationale and Synthetic Strategy

The power of the pyrrolidine carboxamide scaffold lies in its blend of rigidity and adaptability. The five-membered saturated pyrrolidine ring reduces the entropic cost of binding to a target by pre-organizing substituents in a defined spatial orientation.[1] This contrasts with more flexible aliphatic chains and provides a distinct advantage in achieving high potency. The carboxamide group is a classic hydrogen bond donor and acceptor, critical for anchoring the molecule within a protein's binding site, and serves as a robust synthetic handle for diversification.

Core Synthetic Methodologies

The construction of diverse pyrrolidine carboxamide libraries is foundational to any screening campaign. The choice of synthetic route is a strategic decision, balancing speed, diversity, and the accessibility of starting materials.

1.1.1. Amide Coupling: The Workhorse Approach

The most common and flexible strategy involves the coupling of a proline (or 4-hydroxyproline) derivative with a diverse panel of amines. This method allows for systematic exploration of the chemical space around both the pyrrolidine ring and the amide nitrogen.[4]

Experimental Protocol: Standard Amide Coupling via Activated Ester

-

Acid Activation: In a nitrogen-flushed round-bottom flask, dissolve the N-protected proline derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling reagent, such as HATU (1.1 eq.) or a combination of EDC (1.1 eq.) and HOBt (1.1 eq.).

-

Base Addition: Add a hindered organic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by LC-MS.

-

Amine Addition: Introduce the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction Monitoring & Completion: Allow the reaction to proceed at room temperature, typically for 2-16 hours. Monitor progress using TLC or LC-MS until the starting acid is consumed.

-

Aqueous Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1N HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired pyrrolidine carboxamide.

1.1.2. Multicomponent Reactions for Rapid Diversification

For high-throughput synthesis and the rapid generation of a large library, multicomponent reactions (MCRs) are exceptionally powerful. The Ugi four-component reaction, for instance, can assemble a complex pyrrolidine-containing α-acylamino amide in a single, efficient step.

Caption: Ugi MCR for efficient, one-pot synthesis of complex pyrrolidine derivatives.

Guiding Synthesis with Structure-Activity Relationships (SAR)

Systematic exploration of SAR is the cornerstone of lead optimization. Initial library design should probe for key interactions such as hydrogen bonding, hydrophobic interactions, and salt bridges by varying substituents at key positions.

Table 1: Representative SAR Insights for Pyrrolidine Carboxamide Scaffolds

| Position of Substitution | Substituent Type | General Impact on Activity | Mechanistic Rationale |

| Pyrrolidine C4 | Fluorine/Hydroxyl | Often increases potency/selectivity | Introduces new hydrogen bonding or alters ring pucker to favor the bioactive conformation.[2] |

| Pyrrolidine N1 | Bulky Aromatic (e.g., Adamantane) | Can increase potency | Occupies a large hydrophobic pocket, as seen in 11β-HSD1 inhibitors.[5] |

| Carboxamide Amine | Substituted Phenyl Ring | Modulates potency and properties | Can engage in π-stacking; substituents alter electronics, solubility, and metabolic stability.[6][7] |

| Carboxamide Amine | Heterocycle | Can improve PK/PD properties | Introduces polar contacts, improves solubility, and can be used to tune target selectivity.[8] |

Section 2: A Scaffold for All Seasons: Diverse Therapeutic Applications

The pyrrolidine carboxamide core is found in drugs and clinical candidates across a remarkable spectrum of diseases, underscoring its privileged status.[3][4][9]

Metabolic Diseases: DPP-4 Inhibitors

A classic success story is the development of gliptins for Type 2 Diabetes. The pyrrolidine ring effectively mimics the proline residue of natural DPP-4 substrates, leading to potent and selective enzyme inhibition. This prevents the degradation of incretin hormones, ultimately enhancing glucose-dependent insulin secretion.

Caption: Pyrrolidine carboxamides block DPP-4, increasing incretin levels and insulin secretion.

Oncology and Immuno-Oncology

Derivatives have been developed as potent anticancer agents targeting various mechanisms.[7] This includes the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2) and growth factor receptors like EGFR, which are often over-activated in malignancies.[10]

Infectious Diseases

The scaffold has been successfully employed to combat infectious agents. Notably, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[11] More recently, derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro).[12]

Section 3: The Discovery Engine: A Validated Workflow

Advancing a pyrrolidine carboxamide from a library member to a preclinical candidate requires a rigorous, multi-stage workflow designed as a self-validating system. Each stage must generate high-quality data that logically justifies progression to the next, more resource-intensive phase.

Caption: An integrated workflow for the discovery of pyrrolidine carboxamide drug candidates.

High-Throughput Screening (HTS) and Hit Identification

The initial screen of the compound library is designed to identify "hits"—compounds that modulate the target's activity above a certain threshold. The choice of assay is critical for success.

Experimental Protocol: Generic In Vitro Enzyme Inhibition HTS Assay

-

Assay Preparation: Using automated liquid handlers, dispense a buffered solution containing the target enzyme into 384- or 1536-well microplates.

-

Compound Pinning: Transfer a small volume (e.g., 50 nL) of each library compound (typically at 10 mM in DMSO) into individual wells to achieve a final assay concentration of ~1-10 µM.

-

Enzyme-Inhibitor Incubation (Optional): Incubate the plate for 15-30 minutes to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add the enzyme's substrate (often a fluorogenic or chromogenic version) to all wells to start the reaction.

-

Signal Detection: After a fixed incubation period (e.g., 60 minutes), read the plate on a fluorescence or absorbance plate reader.

-

Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate the percent inhibition for each compound and flag hits that exceed a predefined threshold (e.g., >50% inhibition).

Lead Optimization and ADME/Tox Profiling